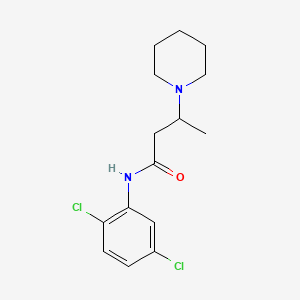
2',5'-Dichloro-beta-methyl-1-piperidinepropionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring attached to a propionanilide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the aromatic ring.
Attachment of the Propionanilide Group: The propionanilide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-1-methyl-1H-benzimidazole
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
- 4,5-Dichloro-1H-imidazol-2-yl derivatives
Uniqueness
2’,5’-Dichloro-beta-methyl-1-piperidinepropionanilide stands out due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
108839-71-0 |
|---|---|
Molekularformel |
C15H20Cl2N2O |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-10-12(16)5-6-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) |
InChI-Schlüssel |
VPLQSZHECBNQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















